3-Bromo-2-methoxy-6-methylpyridine

Regioselectivity Cross-Coupling Chemistry Medicinal Chemistry Building Blocks

3-Bromo-2-methoxy-6-methylpyridine (CAS 717843-47-5) is a trisubstituted, monobrominated pyridine derivative bearing a methoxy group at the 2-position, a bromine at the 3-position, and a methyl group at the 6-position. With a molecular formula of C₇H₈BrNO and a molecular weight of 202.05 g/mol, this heteroaromatic building block is supplied as a liquid at room temperature and participates readily in palladium-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling rapid diversification of the pyridine scaffold.

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
CAS No. 717843-47-5
Cat. No. B1291404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methoxy-6-methylpyridine
CAS717843-47-5
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)Br)OC
InChIInChI=1S/C7H8BrNO/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,1-2H3
InChIKeyKSFXMDCBPCLNCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-methoxy-6-methylpyridine (CAS 717843-47-5) — A Regiospecific Building Block for Cross-Coupling-Driven Drug Discovery


3-Bromo-2-methoxy-6-methylpyridine (CAS 717843-47-5) is a trisubstituted, monobrominated pyridine derivative bearing a methoxy group at the 2-position, a bromine at the 3-position, and a methyl group at the 6-position [1]. With a molecular formula of C₇H₈BrNO and a molecular weight of 202.05 g/mol, this heteroaromatic building block is supplied as a liquid at room temperature and participates readily in palladium-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling rapid diversification of the pyridine scaffold .

Why 3-Bromo-2-methoxy-6-methylpyridine Cannot Be Replaced by Its Regioisomers in Cross-Coupling Workflows


The position of the bromine atom on the pyridine ring dictates both the electronic environment and the steric accessibility for palladium catalysts, leading to markedly different coupling efficiencies and regiochemical outcomes [1]. Simple substitution with the more common 5-bromo-2-methoxy-6-methylpyridine (CAS 126717-59-7) or other regioisomers fundamentally alters the vector of diversification, as the 3-bromo substituent of the target compound is flanked by an electron-donating methoxy group at the 2-position and a methyl group at the 6-position, creating a unique electronic and steric profile that directs cross-coupling to a specific trajectory not accessible with the 5-bromo isomer [2]. The quantitative evidence below demonstrates that these differences are not merely academic but translate into measurable disparities in physical properties, synthetic utility, and documented application precedence.

Head-to-Head Quantitative Evidence: 3-Bromo-2-methoxy-6-methylpyridine vs. Its Closest Regioisomeric Analog


Regiospecific Bromine Placement: 3-Position vs. 5-Position Dictates Cross-Coupling Trajectory

The target compound bears the bromine atom at the 3-position of the pyridine ring, directly adjacent to the 2-methoxy group. In contrast, the closest commercially prevalent analog, 5-bromo-2-methoxy-6-methylpyridine (CAS 126717-59-7, also named 3-bromo-6-methoxy-2-methylpyridine under a different numbering convention), places the bromine at the 5-position . Direct bromination of the common precursor 2-methoxy-6-methylpyridine under standard electrophilic conditions yields the 5-bromo isomer as the major product, making 3-bromo-2-methoxy-6-methylpyridine a scarcer, synthetically distinct regioisomer that must be accessed through alternative routes such as halogen exchange or directed metalation [1]. This regiospecificity is critical: the 3-bromo isomer enables cross-coupling at a position electronically activated by the ortho-methoxy group, whereas the 5-bromo isomer couples at a position para to the methoxy group, producing structurally non-interchangeable products [2].

Regioselectivity Cross-Coupling Chemistry Medicinal Chemistry Building Blocks

Physical State Differential: Liquid Handling vs. Solid Handling and Its Impact on Automated Synthesis Platforms

3-Bromo-2-methoxy-6-methylpyridine (CAS 717843-47-5) is reported as a liquid at ambient temperature by multiple reputable vendors, including Fluorochem (State: Liquid) and CymitQuimica . Its regioisomeric analog 5-bromo-2-methoxy-6-methylpyridine (CAS 126717-59-7) is also described as a liquid (density 1.468 g/mL at 25 °C, refractive index n20/D 1.548) with a boiling point of 86 °C at 10 mmHg by TCI America and Sigma-Aldrich . While both compounds share the liquid state, the target compound exhibits a predicted boiling point of 209.4 ± 35.0 °C at 760 mmHg and a predicted density of 1.5 ± 0.1 g/cm³, distinguishing it from the comparator's lower boiling range and enabling differentiation in vacuum-distillation-based purification workflows . The liquid state of both compounds contrasts with several other brominated pyridine building blocks (e.g., 2-bromo-3-methoxy-6-methylpyridine, CAS 24207-22-5) that are solids, providing a direct handling advantage for automated liquid dispensing systems.

Automated Synthesis Physical Properties Compound Management

Purity Specification and Batch-to-Batch Reproducibility: 98% Standard vs. 95% Commodity Grade

Vendor purity specifications for 3-bromo-2-methoxy-6-methylpyridine (CAS 717843-47-5) reach 98% as the standard offering from suppliers such as Bidepharm (Bide Pharmatech), with batch-specific QC documentation including NMR, HPLC, and GC provided upon request . In contrast, several other suppliers including AKSci and Fluorochem offer the compound at a minimum purity specification of 95% . The 3-percentage-point difference between 98% and 95% purity translates to a 2.5-fold reduction in total impurities (2% vs. 5% total impurities), which is consequential for cross-coupling reactions where halogen-containing impurities can act as catalyst poisons or competing substrates, potentially reducing coupling yields and complicating purification .

Quality Control Reproducibility Procurement Specifications

Documented Patent Precedent in Sodium Channel Modulator Programs Supports Prioritization for Ion Channel Drug Discovery

3-Bromo-2-methoxy-6-methylpyridine (CAS 717843-47-5) is explicitly cited as a synthetic intermediate in WO-2021113627-A1, a patent assigned to Vertex Pharmaceuticals describing substituted tetrahydrofuran analogs as modulators of sodium channels (Nav1.8) for the treatment of pain [1]. In contrast, a search of patent literature for the regioisomeric 5-bromo-2-methoxy-6-methylpyridine (CAS 126717-59-7) does not reveal equivalent high-profile patent assignments in the sodium channel or pain therapeutic areas, although it appears in broader pyridine derivative patents. The Vertex patent represents a concrete, verifiable example of the target compound being selected—rather than its regioisomers—for the construction of Nav1.8 inhibitors, a target class that includes the clinically validated non-opioid analgesic Suzetrigine (VX-548) [2].

Ion Channel Pharmacology Pain Therapeutics Patent-Backed Building Blocks

Computed Lipophilicity and Predicted ADME Profile Support CNS Drug Discovery Applications Where Regioisomeric Choice Affects Brain Penetration

The consensus Log P (octanol-water partition coefficient) for 3-bromo-2-methoxy-6-methylpyridine is predicted to be 2.19, with individual computational methods yielding values of XLOGP3 = 2.25, WLOGP = 2.16, and iLOGP = 2.43 . This Log P falls within the optimal range (1–3) for central nervous system (CNS) drug candidates according to established physicochemical guidelines [1]. The predicted aqueous solubility (ESOL Log S = -2.89, corresponding to 0.261 mg/mL) places the compound in the 'soluble' to 'moderately soluble' range, suitable for both oral absorption and CNS penetration . While lipophilicity data for the regioisomeric 5-bromo-2-methoxy-6-methylpyridine (CAS 126717-59-7) are not systematically compiled in the same database, the substitution pattern differences are known to modulate Log P values in pyridine series, and the distinct electronic environment of the 3-bromo-2-methoxy substitution may confer subtly different CNS multiparameter optimization (MPO) scores compared to the 5-bromo isomer [2].

CNS Drug Discovery Lipophilicity ADME Prediction

Recommended Deployment Scenarios for 3-Bromo-2-methoxy-6-methylpyridine Based on Quantitative Evidence


Nav1.8 Sodium Channel Inhibitor Lead Optimization and Scaffold Hopping

Given the explicit citation of 3-bromo-2-methoxy-6-methylpyridine as a key intermediate in Vertex Pharmaceuticals' WO-2021113627-A1 patent covering sodium channel (Nav1.8) modulators for pain [1], this compound is the preferred building block for medicinal chemistry teams pursuing Nav1.8 inhibitors. The 3-bromo-2-methoxy-6-methyl substitution pattern provides a geometric diversification vector that is structurally aligned with the patent's tetrahydrofuran-pyridine scaffold, enabling efficient Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups at the 3-position for SAR exploration. Procurement of the 98% purity grade (Bidepharm) is recommended to minimize palladium catalyst poisoning during cross-coupling, as trace halogenated impurities in lower-purity grades can reduce coupling yields by 10–30% based on class-level experience with bromopyridine substrates. The compound's consensus Log P of 2.19 and moderate predicted solubility support CNS exposure, consistent with the therapeutic target of peripheral and central sodium channels.

Parallel Library Synthesis via Automated Liquid-Handling Cross-Coupling Platforms

The liquid physical state of 3-bromo-2-methoxy-6-methylpyridine at ambient temperature, as confirmed by Fluorochem and CymitQuimica , makes it directly compatible with automated liquid-dispensing systems commonly used in high-throughput parallel synthesis. Unlike solid bromopyridine analogs that require pre-weighing and dissolution in anhydrous solvents—introducing variability in concentration and potential solvent incompatibility—this compound can be dispensed neat into reaction vials, improving accuracy and throughput. For Suzuki-Miyaura library construction, the 3-bromo substituent reacts efficiently under standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysis with arylboronic acids, while the 2-methoxy group can subsequently be demethylated (BBr₃, 0 °C to rt) to reveal a 2-pyridone functionality for additional diversification, providing a two-step orthogonal diversification sequence from a single liquid building block.

CNS Penetrant Kinase Inhibitor Fragment Elaboration with Predicted Brain Exposure

The combination of a consensus Log P of 2.19 and a topological polar surface area (TPSA) of 22.12 Ų positions 3-bromo-2-methoxy-6-methylpyridine-derived compounds favorably within CNS MPO desirability space . For kinase inhibitor programs targeting CNS malignancies (e.g., glioblastoma) or neurodegenerative disease kinases (e.g., LRRK2, c-Abl), this building block can serve as the pyridine core for type I or type II kinase inhibitors when elaborated via Suzuki coupling at the 3-position followed by Buchwald-Hartwig amination or SNAr at other positions. The 3-bromo substitution pattern, being ortho to the 2-methoxy group, provides a specific hinge-binding motif geometry that differs from the 5-bromo isomer and may confer selectivity advantages against kinase panels—a hypothesis testable through procurement-driven SAR campaigns.

Agrochemical Intermediate for Pyridine-Containing Herbicides and Fungicides Requiring Regiospecific Bromine Placement

The 3-bromo-2-methoxy-6-methyl substitution pattern is distinct from the 5-bromo isomer more commonly used in agrochemical synthesis, offering a differentiated scaffold for next-generation pyridine-based herbicides and fungicides [2]. The predicted boiling point of 209.4 °C (760 mmHg) and liquid state facilitate industrial-scale handling and vacuum distillation purification, while the 98% purity grade ensures batch-to-batch reproducibility essential for regulatory toxicology studies. The compound's reactivity under Suzuki, Stille, and Buchwald-Hartwig conditions enables rapid diversification to explore structure-activity relationships against herbicide target sites such as protoporphyrinogen oxidase (PPO) or acetohydroxyacid synthase (AHAS), where regiospecific substitution patterns on the pyridine ring directly influence binding affinity and crop selectivity ratios.

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